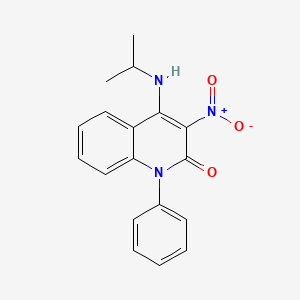

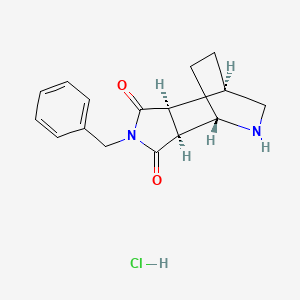

![molecular formula C14H18Cl2N2O3S B2527202 N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 343374-06-1](/img/structure/B2527202.png)

N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide" is a derivative of methanesulfonamide, characterized by the presence of a 2,4-dichlorophenyl group and a piperidin-1-yl ethyl group attached to the sulfonamide nitrogen. This structure suggests potential biological activity, as the amide hydrogen is positioned to interact with biological receptors, and the dichlorophenyl group may contribute to the compound's electrophilic properties.

Synthesis Analysis

The synthesis of related phenylmethanesulfonamide derivatives has been explored in the literature. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, such as phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This suggests that similar electrophilic reagents and conditions could be employed to synthesize the compound , with appropriate modifications to incorporate the piperidin-1-yl ethyl group.

Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorophenyl)methanesulfonamide, a related compound, shows that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common feature among N-aryl methanesulfonamides . This orientation of the N—H bond is crucial for biological activity as it allows for hydrogen bonding with receptor molecules. The molecules are packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be expected in the compound of interest due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of phenylmethanesulfonamide derivatives can be high, as demonstrated by the alkylation of various aromatic compounds . The dichlorophenyl group in the compound of interest may enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity could be exploited in further chemical transformations or in its interactions with biological targets.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit similar bond parameters and torsion angles to other methanesulfonanilides . The presence of the dichlorophenyl and piperidin-1-yl ethyl groups will influence its solubility, melting point, and potentially its stability. The compound's ability to form hydrogen bonds suggests it could have a higher boiling point and may form crystalline solids under certain conditions.

Scientific Research Applications

Chlorinated Compounds and Environmental Impact

Research on chlorinated compounds, such as chlorophenols and chlorinated solvents, has explored their environmental impact, including toxicity, persistence, and bioaccumulation. For instance, chlorinated solvents like methylene chloride, chloroform, trichloroethylene, and tetrachloroethylene have been associated with adverse health effects due to occupational exposure. These effects include central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The study by Ruder (2006) highlights the need for prospective biomarker studies to definitively establish pathways from exposure to health effects, suggesting potential research applications in developing safer alternatives or remediation technologies (Ruder, 2006).

Methane and Methanotrophs

Methane, a potent greenhouse gas, and its oxidation by methanotrophic bacteria represent a significant area of research with implications for environmental science and biotechnology. Studies on methane's production, oxidation, and the role of methanotrophs in mitigating methane emissions offer insights into potential applications in environmental remediation and sustainable biotechnologies. For example, Strong et al. (2015) discuss the biotechnological applications of methanotrophic bacteria, including their use in generating single-cell protein, biopolymers, and other valuable compounds from methane, pointing towards innovative approaches to carbon recycling and sustainable production processes (Strong, Xie, & Clarke, 2015).

Methanesulfonamides in Synthetic Chemistry

Methanesulfonamides, including compounds with specific structural features such as N-Ar (nitrogen-aryl) axes, are relevant in synthetic organic chemistry for the development of chemoselective N-acylation reagents and chiral ligands. The work by Kondo and Murakami (2001) reviews advancements in the synthesis of N-acyl-N-(aryl) methanesulfonamides and their applications in creating highly selective catalysts for asymmetric reactions, suggesting potential research applications in drug synthesis and material science (Kondo & Murakami, 2001).

properties

IUPAC Name |

N-(2,4-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-6-5-11(15)9-12(13)16)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHJBHBZJTGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]but-2-ynamide](/img/structure/B2527136.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2527141.png)